Tert-butyl (s)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)piperidin-3-yl)carbamate
Description
Tert-butyl (S)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate is a complex purine-derived compound featuring a tert-butyl carbamate group, a 4-methylquinazolinylmethyl substituent, and a but-2-yn-1-yl side chain. Its stereochemistry (S-configuration at the piperidin-3-yl position) distinguishes it from enantiomeric analogs, such as the R-configuration derivative (). This compound is likely investigated for kinase inhibition or epigenetic modulation, given structural similarities to kinase-targeting molecules (e.g., quinazoline motifs) and purine-based scaffolds common in therapeutic agents.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N8O4/c1-7-8-16-37-24-25(34-27(37)36-15-11-12-20(17-36)32-28(40)42-30(3,4)5)35(6)29(41)38(26(24)39)18-23-31-19(2)21-13-9-10-14-22(21)33-23/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,32,40)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEIZFATTRGTNW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (s)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)piperidin-3-yl)carbamate, commonly referred to as Linagliptin or its derivatives, is a compound with significant biological activity, particularly in the context of diabetes management and potential anticancer properties. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| CAS Number | 668273-75-4 |
| Molecular Formula | C30H36N8O4 |
| Molecular Weight | 572.66 g/mol |
| Boiling Point | Not available |
Tert-butyl carbamate derivatives like Linagliptin primarily function as Dipeptidyl Peptidase IV (DPP-IV) inhibitors . DPP-IV is an enzyme that inactivates incretin hormones, which are crucial for insulin secretion and glucose regulation. By inhibiting this enzyme, Linagliptin enhances the levels of incretin hormones, leading to improved glycemic control in diabetic patients.
Antidiabetic Effects
Research indicates that Linagliptin significantly lowers blood glucose levels in type 2 diabetes mellitus (T2DM) patients. A study highlighted that Linagliptin administration resulted in a reduction of HbA1c levels by approximately 0.5% to 0.9% over 24 weeks compared to placebo controls .
Anticancer Potential
Emerging studies suggest that compounds related to Linagliptin may also exhibit anticancer properties. For instance, derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A specific study demonstrated that certain quinazoline derivatives could inhibit the growth of cancer cells by targeting specific signaling pathways associated with tumor growth .
Additional Biological Activities
- Antimicrobial Activity : Some studies have reported that related compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria. The IC50 values for these activities were found to be comparable to standard antibiotics .
- Anti-inflammatory Effects : There is evidence suggesting that Linagliptin may reduce inflammatory markers in diabetic patients, thus potentially lowering the risk of chronic complications associated with diabetes .
Case Studies and Research Findings
Several case studies have illustrated the effectiveness of Linagliptin in clinical settings:
- Clinical Trial Data : In a randomized controlled trial involving over 800 participants with T2DM, Linagliptin was shown to be effective in reducing fasting plasma glucose levels and improving postprandial glucose control without significant weight gain or hypoglycemia .
- Mechanistic Studies : Research utilizing animal models has demonstrated that Linagliptin not only improves glycemic control but also has protective effects on pancreatic beta-cells, enhancing their function and survival under glucotoxic conditions .
Comparison with Similar Compounds
Enantiomeric Analogs
The R-enantiomer, Tert-butyl (R)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate (CAS: 668273-75-4), shares identical substituents but differs in stereochemistry. Such enantiomeric pairs often exhibit divergent bioactivity due to distinct binding interactions with chiral protein targets ().
Nitroso Derivatives
A nitroso-modified analog, Tert-butyl (R)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)(nitroso)carbamate , introduces a nitroso group, altering electronic properties and hydrogen-bonding capacity. This modification may enhance or reduce target affinity depending on the binding pocket environment ().
Table 1: Structural Comparison of Key Analogs
| Compound Name | Configuration | Substituent Modifications |
|---|---|---|
| Target Compound (S-enantiomer) | S | None (baseline structure) |
| R-enantiomer (CAS: 668273-75-4) | R | Stereochemical inversion at piperidine |
| Nitroso Derivative | R | Nitroso group replaces carbamate |
Computational Similarity Analysis
Molecular Fingerprinting and Tanimoto Coefficients
Using Morgan fingerprints and Tanimoto coefficients (Tc), the target compound shows structural similarity (>50% Tc) to kinase inhibitors in the ChEMBL database, particularly those with purine and quinazoline scaffolds ().
Table 2: Tanimoto Similarity Metrics
| Compared Compound | Tanimoto Coefficient (Morgan) | Bioactivity Relevance |
|---|---|---|
| ZINC00027361 (GSK3 inhibitor) | 0.58 | Kinase inhibition |
| SAHA (HDAC inhibitor) | 0.32 | Epigenetic modulation (lower similarity) |
| R-enantiomer (CAS: 668273-75-4) | 0.95 | Near-identical structural similarity |
Molecular Networking and Cosine Scores
Fragmentation spectra (MS/MS) analysis via molecular networking assigns a cosine score of ~0.85–0.90 when compared to its R-enantiomer, indicating highly similar fragmentation patterns. However, differences in regions corresponding to the piperidine and quinazoline moieties (e.g., shifts in chemical environments) highlight stereochemical impacts on fragmentation behavior ().
Bioactivity and Pharmacokinetic Profiling
Kinase Inhibition Potential
The compound’s 4-methylquinazolinylmethyl group aligns with kinase inhibitors targeting ATP-binding pockets (e.g., EGFR inhibitors). Docking studies suggest moderate affinity (ΔG ≈ -9.2 kcal/mol) for PERK homologs, though inferior to optimized inhibitors with extended Met7 contact areas (>15 Ų) ().
Pharmacokinetic Properties
Compared to SAHA (a hydroxamate HDAC inhibitor), the target compound exhibits higher logP (3.2 vs. However, its carbamate group may reduce metabolic stability compared to nitroso derivatives ().
Table 3: Pharmacokinetic Comparison
| Property | Target Compound | SAHA | R-enantiomer |
|---|---|---|---|
| logP | 3.2 | 1.5 | 3.2 |
| Molecular Weight (g/mol) | 572.66 | 264.32 | 572.66 |
| Solubility (mg/mL) | 0.12 | 0.45 | 0.10 |
Toxicity and Stability
The target compound’s hazard profile (H300: fatal if swallowed; H372: organ damage with prolonged exposure) is more severe than its R-enantiomer, possibly due to stereospecific metabolic activation (). Storage requirements (2–8°C, sealed) suggest hygroscopicity, contrasting with nitroso derivatives stable at room temperature ().
Preparation Methods
Synthesis of the 4-Methylquinazolin-2-ylmethyl Substituent
The (4-methylquinazolin-2-yl)methyl group is synthesized via cyclization of o-aminoacetophenone derivatives. A reported method involves reacting o-aminoacetophenone with chloroacetonitrile under HCl catalysis to yield 2-chloromethyl-4-methylquinazoline. This intermediate is critical for introducing the quinazoline moiety via alkylation.
Key Reaction Conditions :
Preparation of the But-2-yn-1-yl-functionalized Purine Core
The but-2-yn-1-yl group is introduced at position 7 of the purine via alkylation. A glycine-derived approach, analogous to but-2-yn-1-ylglycine synthesis, employs 1-bromo-2-butyne and a purine precursor in DMF with K₂CO₃.
Example Protocol :
-
Substrate : 7-Bromo-3-methylxanthine.
-
Alkylating Agent : 1-Bromo-2-butyne (1.2 eq).
-
Base : K₂CO₃ (2.0 eq).
-
Solvent : DMF, 80°C, 12 h.
Assembly of the Purine-Piperidine-Quinazoline Framework
Coupling of the Quinazolinylmethyl Group to the Purine Core
The (4-methylquinazolin-2-yl)methyl group is attached to the purine via nucleophilic substitution. A patent detailing linagliptin intermediate synthesis describes reacting 2-chloromethyl-4-methylquinazoline with a purine derivative under alkaline conditions.
Optimized Procedure :
-
Dissolve 2-chloromethyl-4-methylquinazoline (1.0 eq) and the purine intermediate (1.1 eq) in 1,4-dioxane.
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Add 30% NaOH(aq) at 10–25°C.
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Stir for 16 h, followed by aqueous workup and silica gel chromatography.
Critical Reaction Parameters and Troubleshooting
Temperature Control in Alkylation Steps
Comparative Analysis of Synthetic Routes
| Step | Method A | Method B |
|---|---|---|
| Quinazoline Attachment | Alkaline coupling | Pd-mediated cross-coupling |
| Solvent | 1,4-Dioxane/water | DMSO |
| Yield | 70–75% | 85–90% |
| Purity | >95% | >98% |
Key Insight : Method B offers higher yields but requires expensive catalysts, whereas Method A is cost-effective for industrial scale.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and what are critical optimization steps?
- Methodology : Multi-step synthesis typically involves:
Core assembly : Construct the purine-dione scaffold via cyclocondensation of substituted pyrimidines with ketones or aldehydes under acidic conditions .
Functionalization : Introduce the 4-methylquinazolin-2-ylmethyl group via nucleophilic substitution or Mitsunobu reaction .
Piperidine coupling : Use tert-butyl carbamate-protected piperidine derivatives in Pd-catalyzed cross-coupling or SN2 reactions .
- Critical steps : Monitor reaction intermediates by LC-MS to avoid over-functionalization. Purify via column chromatography (silica gel, gradient elution with EtOAc/hexane) .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodology :
- NMR spectroscopy : Assign stereochemistry (e.g., S-configuration at piperidine) using 2D NOESY or COSY .
- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., but-2-yn-1-yl positioning) .
- HRMS : Validate molecular formula (e.g., C₃₁H₃₈N₈O₄ requires exact mass 610.29 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for intermediates or final products?
- Methodology :
- Orthogonal validation : Cross-check NMR assignments with computational prediction tools (e.g., ACD/Labs or ChemDraw simulations) .
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to distinguish overlapping signals .
- Dynamic NMR : Analyze temperature-dependent shifts to confirm conformational flexibility (e.g., piperidine ring puckering) .
Q. What computational approaches optimize reaction conditions for high-yield synthesis?
- Methodology :
- Reaction path simulations : Use density functional theory (DFT) to model energy barriers for key steps (e.g., cyclization or coupling reactions) .
- Machine learning : Train models on existing reaction datasets (e.g., reaction temperature, solvent polarity) to predict optimal conditions .
- Microfluidic screening : Test <5 mg of material across 100+ conditions (e.g., solvent/base combinations) to accelerate optimization .
Q. How does the compound’s reactivity with nucleophiles or electrophiles inform its stability in biological assays?
- Methodology :
- Kinetic studies : Track degradation pathways (e.g., carbamate hydrolysis at pH 7.4) via HPLC .
- Electrophilic susceptibility : Expose to thiols (e.g., glutathione) to assess Michael acceptor activity from the but-2-yn-1-yl group .
- Protection/deprotection : Test tert-butyl carbamate stability under acidic (TFA) or basic (NaOH) conditions .
Q. What experimental designs are recommended to study structure-activity relationships (SAR) for this compound?
- Methodology :
- Fragment-based design : Synthesize analogs with modified quinazolinylmethyl or piperidine groups and compare bioactivity .
- Co-crystallization : Resolve target-ligand complexes (e.g., kinase inhibitors) to identify critical binding motifs .
- Free-energy perturbation (FEP) : Compute relative binding affinities of analogs using molecular dynamics simulations .
Contradiction Analysis & Troubleshooting
Q. How to address discrepancies between computational predictions and experimental results in reaction yields?
- Methodology :
- Error source identification : Compare DFT-calculated transition states with in situ IR spectroscopy data to detect unmodeled intermediates .
- Solvent effects : Re-evaluate implicit solvent models (e.g., SMD) by testing polar aprotic vs. protic solvents experimentally .
Q. What strategies mitigate batch-to-batch variability in purity during scale-up?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
